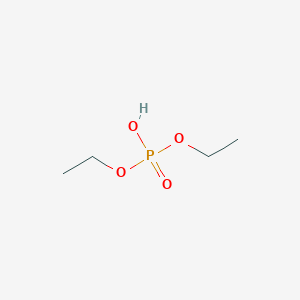
Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate involves multiple steps, including the reaction of tetrafluoroethanesulfonyl fluoride with sodium hydroxide in ethanol, followed by refluxing and solvent removal to obtain the desired product. This method showcases the intricacies involved in synthesizing fluorinated compounds and the need for precise conditions to achieve the desired chemical structure (Lin et al., 2009).
Molecular Structure Analysis
The molecular structure of sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate is characterized by the presence of fluorine atoms, which significantly influence its physical and chemical properties. The compound’s structure has been analyzed through various techniques, shedding light on its complex nature and the effects of fluorination on molecular behavior.
Chemical Reactions and Properties
Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate participates in a range of chemical reactions, including its use as a catalyst and solvent in Friedel–Crafts alkylations. Its unique fluorine content imparts remarkable reactivity and efficiency in catalyzing reactions between indoles and nitroalkenes, showcasing its utility in synthetic chemistry (Lin et al., 2009).
Applications De Recherche Scientifique
Novel Ionic Liquids and Catalysts
A study discussed the correction in the naming of a closely related compound and its application in the synthesis of novel ionic liquids that serve as recyclable reaction mediums and efficient catalysts for Friedel–Crafts alkylations. This synthesis process is critical for developing new chemical processes and materials (Lin et al., 2009). Another research explored the synthesis of a polymerizable fluorosurfactant using a related compound for constructing stable nanostructured proton-conducting membranes. This has implications for fuel cell technology and the development of high-performance materials (Wadekar et al., 2010).
Conducting Polymers
Research has been conducted on water-soluble conducting polymers, where similar compounds are utilized in the synthesis process. These polymers have applications in electronics and materials science, offering insights into the development of highly conducting and stable materials with potential utility in various technological applications (Chayer et al., 1997).
Surfactant Studies
The aggregation behavior and thermodynamic properties of novel homologous aromatic moiety bearing hybrid fluorocarbon surfactants were studied, highlighting the unique properties of these compounds in dilute aqueous solutions. This research is significant for understanding the interactions of surfactants at the molecular level and their applications in industrial and pharmaceutical formulations (Wadekar et al., 2012).
Membrane Technology
A synthesis method for a polymerizable fluorosurfactant was developed for the construction of stable nanostructured proton-conducting membranes, showcasing the potential of such compounds in enhancing the performance and stability of fuel cells and other membrane technologies (Wadekar et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
sodium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O4S.Na/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDAFLCVMFZNI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382150 |
Source


|
| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |
CAS RN |
113507-87-2 |
Source


|
| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)





![n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B48635.png)





